(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one An impurity of Aliskiren
Brand Name: Vulcanchem
CAS No.: 900811-48-5
VCID: VC0192981
InChI: InChI=1S/C25H41NO5/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15,26H2,1-6H3/t19-,20-,21-,23-/m0/s1
SMILES: CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N
Molecular Formula: C25H41NO5
Molecular Weight: 435.61

(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one

CAS No.: 900811-48-5

Cat. No.: VC0192981

Molecular Formula: C25H41NO5

Molecular Weight: 435.61

Purity: > 95%

* For research use only. Not for human or veterinary use.

(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one - 900811-48-5

Specification

CAS No. 900811-48-5
Molecular Formula C25H41NO5
Molecular Weight 435.61
IUPAC Name (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one
Standard InChI InChI=1S/C25H41NO5/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15,26H2,1-6H3/t19-,20-,21-,23-/m0/s1
SMILES CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N
Appearance Solid Powder

Introduction

Chemical Identity and Structural Characteristics

(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one is a complex organic compound characterized by multiple stereocenters and functional groups. Understanding its fundamental chemical identity is essential for researchers working with this molecule.

Chemical Identification Parameters

The compound possesses multiple identifying characteristics that are critical for accurate documentation and research applications. Table 1 presents the key identification parameters of this compound.

ParameterValue
CAS Registry Number900811-48-5
Molecular FormulaC₂₅H₄₁NO₅
Molecular Weight435.6 g/mol
IUPAC Name(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one
Standard InChIInChI=1S/C25H41NO5/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23H,7,10-12,14-15,26H2,1-6H3/t19-,20-,21-,23-/m0/s1
Standard InChIKeyKCUIZDBXYKOADQ-FKEBYFGASA-N
Canonical SMILESCC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)N

Table 1: Chemical identification parameters for (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one

Structural Features

The molecule contains several notable structural features that contribute to its complex stereochemistry and potential biological activity:

  • An oxolan-2-one (γ-lactone) ring system with defined stereochemistry (3S,5S)

  • A primary amine group

  • A 4-methoxy-3-(3-methoxypropoxy)phenyl substituent

  • Multiple stereocenters (four in total) that dictate its three-dimensional configuration

  • A propan-2-yl (isopropyl) substituent on the lactone ring

The presence of these multiple stereocenters with specified configurations (3S,5S,1S,3S) indicates the importance of chirality in this molecule's function and applications. The lactone ring represents a key structural feature that may be involved in its biological activity, as lactone moieties are common in many bioactive molecules and pharmaceuticals.

Physicochemical Properties

The physicochemical properties of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one determine its behavior in various experimental and biological systems.

Physical State and Appearance

The compound typically exists as a solid powder at room temperature and standard pressure. Its detailed physical properties are summarized in Table 2.

PropertyDescription
Physical StateSolid powder
AppearanceWhite to off-white crystalline powder
Purity (commercial)Typically >95%
SolubilitySoluble in organic solvents including methanol, ethanol, DMSO, and dichloromethane
Storage Recommendations-20°C, protected from light and moisture

Table 2: Physical properties of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one

The compound's solubility profile is influenced by its mixed functional groups – the presence of both polar (amine, ether, lactone) and nonpolar (alkyl chains, aromatic ring) moieties affects its interactions with different solvent systems.

Synthesis and Preparation Methods

The synthesis of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one involves complex organic chemistry techniques that must carefully control stereochemistry at multiple centers.

General Synthetic Approaches

The synthesis typically involves multi-step organic reactions that may include:

  • Stereoselective formation of the lactone ring

  • Coupling reactions to incorporate the substituted phenyl moiety

  • Functionalization to introduce the amino group with defined stereochemistry

  • Protection and deprotection strategies to manage reactive functional groups during synthesis

These reactions require specific conditions such as temperature control, pH adjustments, and appropriate catalysts to optimize yields and stereoselectivity.

Lactone Formation

The lactone component represents a crucial structural element. Based on the general patterns for similar compounds, its formation likely involves:

  • Stereoselective aldol or Reformatsky-type reactions

  • Asymmetric synthesis utilizing chiral catalysts

  • Ring-closing reactions of appropriately functionalized open-chain precursors

The synthesis of similar lactones, as described in research on prostaglandin lactones, often employs multiple approaches to establish the required stereochemistry . The specific stereochemistry (3S,5S) of the lactone in this compound suggests that controlling these stereocenters during synthesis is critical for its intended application.

Biological Activity and Mechanism of Action

The biological activity of (3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one is closely related to its structural features and its relationship to other bioactive compounds.

Relationship to Aliskiren

This compound has been identified as an impurity of Aliskiren, an orally active, synthetic nonpeptide renin inhibitor used as an antihypertensive medication. Aliskiren works by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation .

The structural similarities between this compound and Aliskiren suggest potential shared mechanisms or precursor relationships in synthetic pathways. As an impurity, its presence in pharmaceutical preparations of Aliskiren must be carefully monitored and controlled to ensure drug purity and efficacy .

Key publications referenced in relation to this compound and its applications include:

  • Lefevre, G., et al.: Journal of Immunoassay, 21, 65 (2000)

  • Allikments, K., et al.: Current Opinion in Investigational Drugs, 3, 1479 (2002)

  • Wood, J.M., et al.: Biochemical and Biophysical Research Communications, 308, 698 (2003)

  • Grandman, A.H., et al.: Circulation, 111, 1012 (2005)

Related Compounds and Derivatives

Several structural analogues and derivatives of this compound have been identified and studied. These related compounds provide insight into structure-activity relationships and potential applications.

Benzylamine Derivative

A notable derivative is the benzylamine analog with CAS number 361460-40-4, formally named (3S,5S)-5-[(1S,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one. This compound differs by the replacement of the primary amine with a benzylamino group .

ParameterValue
CAS Registry Number361460-40-4
Molecular FormulaC₃₂H₄₇NO₅
Molecular Weight525.719 g/mol
Purity (commercial)>97%

Table 3: Identification parameters for the benzylamine derivative

This derivative, likely an intermediate in the synthesis of either the primary compound or related substances, demonstrates how modifications to the amino group can be achieved while maintaining the core structure and stereochemistry.

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